2-(碘甲基)-3,3-二甲基氧杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

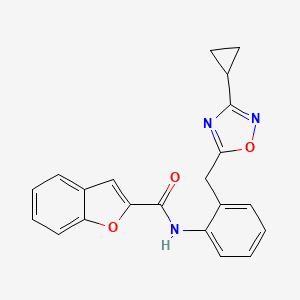

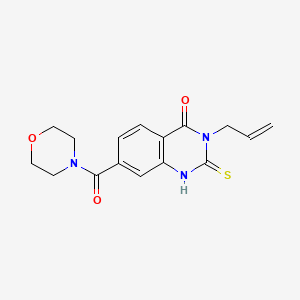

The compound 2-(Iodomethyl)-3,3-dimethyloxolane is not directly mentioned in the provided papers. However, the papers discuss various related iodine-containing compounds and their reactivity, which can provide insights into the behavior of similar iodine-substituted molecules. For instance, the use of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor in radical cascade reactions with 1,4-dienes and 1,4-enynes suggests that iodomethyl groups can act as radical precursors in synthetic chemistry .

Synthesis Analysis

The synthesis of iodine-containing compounds is a topic of interest due to their utility in organic synthesis. The paper discussing the radical cascade reaction indicates that the iodomethyl group can be used to generate functionalized bicyclo[3.3.0]octane derivatives, which are valuable in the synthesis of complex organic molecules . Another paper describes the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones using a reaction that involves dimethyloxosulfonium methylide, although this does not directly relate to 2-(Iodomethyl)-3,3-dimethyloxolane, it shows the versatility of methylating agents in synthesis .

Molecular Structure Analysis

While the molecular structure of 2-(Iodomethyl)-3,3-dimethyloxolane is not analyzed in the provided papers, the structure of a related iodine compound, 2,2-dimethyl-4,5-[1,2-dicarba-closo-dodecaborano(12)]-1,3-diselena-2-silacyclopentane, was determined by X-ray crystallography after its synthesis from exchange reactions with phosphorus trihalides . This suggests that similar structural determination methods could be applied to 2-(Iodomethyl)-3,3-dimethyloxolane.

Chemical Reactions Analysis

The papers indicate that iodine-containing compounds are reactive and can participate in various chemical reactions. For example, the radical cascade reaction using an iodomethyl group as a precursor demonstrates the potential for iodine-mediated transformations . Additionally, the reactivity of 2-dimethylamino-3-methyl-[1,3,2]oxazarsolane with acid molecules suggests that compounds with similar structures may also exhibit interesting reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Iodomethyl)-3,3-dimethyloxolane are not directly reported in the papers. However, the reactivity of iodine compounds, as shown in the synthesis of bicyclo[3.3.0]octane derivatives and the exchange reactions leading to phospholanes, indicates that iodine's presence in a molecule can significantly influence its chemical behavior . The use of dimethyl carbonate as a methyl source in a palladium-catalyzed dimethylation reaction also highlights the importance of understanding the physical properties of methylating agents .

科学研究应用

合成和分子结构

- 合成和反应性:该化合物 2-(碘甲基)-3,3-二甲基氧杂环己烷已参与与三卤化磷的交换反应,从而高产率地生成磷杂环己烷。这些碘化物的分子结构已使用 X 射线晶体学确定。这些产物在溶液中通过多核磁共振方法表征,并且已针对理论研究优化了它们的分子气相几何形状 (Wrackmeyer、Klimkina 和 Milius,2012)。

催化和有机合成

- 铃木-宫浦反应:该化合物在铃木-宫浦反应中发挥作用,用于合成新型氧杂环-2-酮衍生物,这在有机化学中对于创建新化合物具有重要意义 (Ghochikyan 等人,2019)。

- 叔醇的酶促合成:它已被用作光学活性叔醇酶促合成中的构建模块,有助于创建药物和天然产物合成中重要的各种手性化合物 (陈和方,1997)。

高价碘化学

- 高价碘试剂:该化合物已用于开发用于有机化学合成应用的新型高价碘试剂,特别是在涉及各种亲核试剂的反应中(Matoušek 等人,2016)。

反应机理研究

- 量子化学研究:已经对涉及类似碘甲基化合物的反应进行了量子化学研究,有助于我们了解环状杂环系统的形成以及分子碘对这些反应的影响 (Shagun 等人,2019)。

自由基环加成反应

- 自由基环加成:该化合物已被用作自由基 [3 + 2] 环加成反应与烯烃反应的前体,从而形成功能化的环戊烷衍生物,突出了其在有机合成中的用途 (Kitagawa 等人,2002)。

电化学

- 电解液研究:在电化学中,2-(碘甲基)-3,3-二甲基氧杂环己烷的衍生物已在锂硫电池的背景下进行研究,特别是在检查用于改善电池性能的电解液 (Chang 等人,2002)。

属性

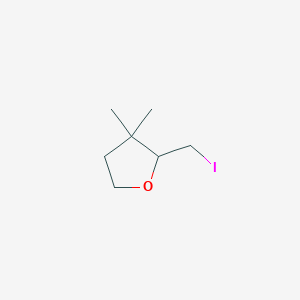

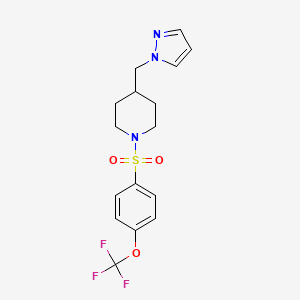

IUPAC Name |

2-(iodomethyl)-3,3-dimethyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKNZVXCRYEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CI)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)-3,3-dimethyloxolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)